Technical Whitepaper: Physicochemical Characterization and Molecular Weight Validation of Cbz-3-Cyano-D-Phenylalanine
Technical Whitepaper: Physicochemical Characterization and Molecular Weight Validation of Cbz-3-Cyano-D-Phenylalanine
Executive Summary & Core Directive
In advanced peptide synthesis and peptidomimetic drug development, non-canonical amino acids serve as critical building blocks for overcoming the pharmacokinetic limitations of native peptides. The molecular weight of Cbz-3-Cyano-D-Phenylalanine is 324.34 g/mol (average molar mass), with a precise monoisotopic mass of 324.1110 Da . Its exact chemical formula is C₁₈H₁₆N₂O₄ [1].
This whitepaper provides an in-depth technical analysis of Cbz-3-Cyano-D-Phenylalanine, detailing the causality behind its structural design, its physicochemical properties, and a self-validating analytical workflow for verifying its molecular weight and purity prior to synthetic incorporation.
Structural Logic and Mechanistic Causality in Drug Design
The utility of Cbz-3-Cyano-D-Phenylalanine in medicinal chemistry is not accidental; it is the result of rational, modular design. Each moiety within the molecule serves a distinct, causal purpose in either the synthesis pipeline or the final pharmacological profile of the resulting drug candidate.
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D-Phenylalanine Core: Native L-amino acids are highly susceptible to rapid degradation by endogenous mammalian proteases. By utilizing the D-enantiomer (R-configuration), the resulting peptide gains absolute steric resistance to proteolytic cleavage, significantly extending its in vivo half-life. This principle is widely utilized in the synthesis of robust antibiotics, such as vancomycin analogues [3].
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3-Cyano (meta-Cyano) Substitution: The incorporation of a cyano group at the meta position of the phenyl ring serves a dual purpose. Pharmacologically, it acts as a strong electron-withdrawing group and a hydrogen-bond acceptor, modulating target binding affinity. Analytically, the stretching vibration of the C≡N bond occurs in a unique "bioorthogonal" region of the infrared (IR) spectrum (~2220 cm⁻¹). This allows researchers to use the cyano group as a site-specific vibrational probe to study protein folding and ligand-receptor dynamics without interference from native biological background noise.
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Cbz (Carboxybenzyl) Protecting Group: During solid-phase peptide synthesis (SPPS), the N-terminus must be protected to prevent unwanted polymerization. The Cbz group is chosen for its orthogonality; it is highly stable to the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups. It is typically cleaved later via catalytic hydrogenolysis (H₂, Pd/C).
Caption: Logical relationship between structural moieties and their pharmacological functions.
Physicochemical Profiling
To ensure rigorous quality control, researchers must cross-reference empirical data against established physicochemical parameters. The quantitative data for Cbz-3-Cyano-D-Phenylalanine is summarized below, grounded in data from [1] and [2].
Table 1: Physicochemical and Mass Spectrometry Profiling
| Parameter | Value | Causality / Analytical Significance |
| Chemical Formula | C₁₈H₁₆N₂O₄ | Defines the exact atomic composition. |
| Average Molecular Weight | 324.34 g/mol | Standard molar mass used for stoichiometric calculations in synthesis. |
| Monoisotopic Mass | 324.1110 Da | Exact mass target for High-Resolution Mass Spectrometry (HRMS). |
| [M+H]⁺ Expected m/z | 325.1188 m/z | Primary target for positive-mode ESI-MS (protonation of basic sites). |
| [M-H]⁻ Expected m/z | 323.1032 m/z | Primary target for negative-mode ESI-MS (deprotonation of carboxylic acid). |
| LogP (Lipophilicity) | ~2.66 | Indicates moderate lipophilicity, driven by the Cbz and phenyl rings. |
Experimental Workflow: Self-Validating LC-MS Molecular Weight Verification
Before incorporating Cbz-3-Cyano-D-Phenylalanine into a multi-step peptide synthesis, its molecular weight and purity must be empirically verified. Relying solely on nominal mass can lead to the accidental integration of isobaric impurities. The following protocol utilizes High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) designed as a self-validating system .
Step-by-Step Methodology
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Sample Preparation & Internal Calibration:
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Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v). Dilute to a final working concentration of 10 µg/mL. Spike the sample with 1 µg/mL of an isotopically labeled internal standard (e.g., L-Phenylalanine-¹³C₉,¹⁵N).
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Causality: The internal standard validates the ionization efficiency of the ESI source and calibrates the mass accuracy of the detector in real-time, ensuring that any mass deviations are intrinsic to the sample, not the instrument.
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Chromatographic Separation (UHPLC):
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Action: Inject 2.0 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm). Run a gradient elution from 5% to 95% Acetonitrile containing 0.1% Formic Acid over 5 minutes.
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Causality: The highly hydrophobic Cbz group and aromatic rings ensure strong retention on the C18 stationary phase. The gradient ensures sharp peak resolution, while the formic acid acts as a proton donor, facilitating positive ionization.
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Electrospray Ionization (ESI) with Polarity Switching:
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Action: Operate the ESI source with rapid polarity switching between positive (+) and negative (-) modes.
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Causality (Self-Validation): Cbz-3-Cyano-D-Phenylalanine contains a carboxylic acid (readily deprotonated) and an amide backbone (readily protonated). By demanding the simultaneous detection of both the [M+H]⁺ ion (325.1188 m/z) and the [M-H]⁻ ion (323.1032 m/z) at the exact same chromatographic retention time, the system self-validates the molecular weight and eliminates false positives caused by background noise.
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High-Resolution Mass Analysis:
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Action: Analyze the eluent using an Orbitrap or Q-TOF mass analyzer set to a resolution of ≥60,000 FWHM.
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Causality: High resolution is strictly required to differentiate the target monoisotopic mass (324.1110 Da) from structurally similar impurities or degradation products (e.g., loss of the cyano group).
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Caption: Workflow for LC-MS validation of Cbz-3-Cyano-D-Phenylalanine molecular weight.
References
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Title: CID 91931811 | C18H16N2O4 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]
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Title: Compound Report Card: CHEMBL1630807 Source: European Bioinformatics Institute (ChEMBL) URL: [Link]
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Title: Synthesis and Evaluation of Vancomycin Aglycon Analogues that Bear Modifications in the N-terminal d-Leucyl Amino Acid Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]
